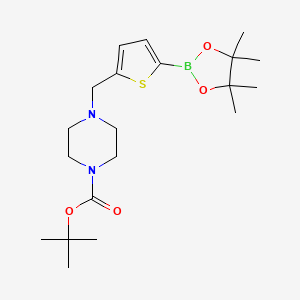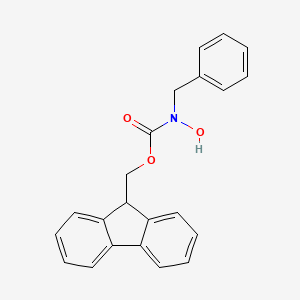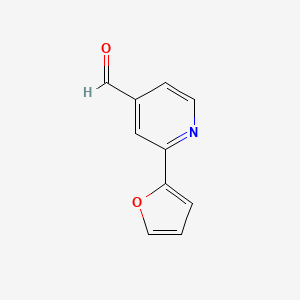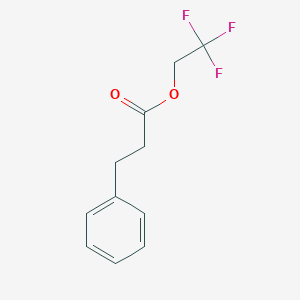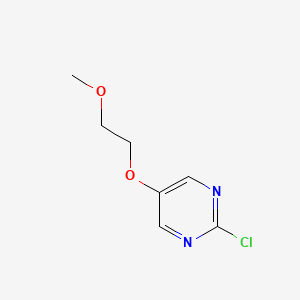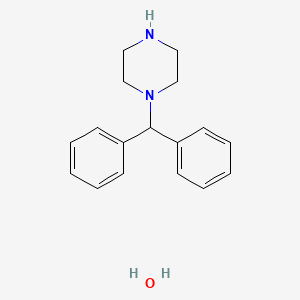
1-苯甲酰哌嗪水合物
描述
Synthesis Analysis
The synthesis of 1-Benzhydrylpiperazine hydrate involves the use of allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The synthesized compounds were further screened for in vitro ACE inhibitor and antimicrobial activities .Molecular Structure Analysis
The molecular structure of 1-Benzhydrylpiperazine hydrate is determined by its molecular formula C17H22N2O . The compound crystallizes in the P2 1 and the P2 1 /c space groups of the monoclinic system .Physical And Chemical Properties Analysis
1-Benzhydrylpiperazine hydrate is a solid compound with a molecular weight of 270.37 .科学研究应用
抗乳腺癌活性
1-苯甲酰哌嗪已被用于合成具有良好抗乳腺癌活性的HDAC抑制剂。 这些抑制剂通过干扰组蛋白脱乙酰化过程起作用,而组蛋白脱乙酰化过程对于参与癌症进展的基因的转录调控至关重要 .
新型羧酸酯的合成
该化合物已被用于合成具有潜在药理学应用的新型羧酸酯。 这些羧酸酯的晶体结构、光谱和介电特性已被研究,这些特性对于理解它们在分子水平上的相互作用至关重要 .
药理活性
1-苯甲酰哌嗪表现出多种药理活性,包括血管扩张和降压作用,以及增加脑血流的潜力。 这些特性使其成为开发心血管疾病治疗方法的宝贵化合物 .
抗病毒活性
研究表明,从1-苯甲酰哌嗪及其衍生物衍生的盐具有抗病毒特性。 这为该化合物在新型抗病毒药物的创建中使用提供了可能性 .
电导机制研究
该化合物一直是研究有机化合物中电导机制的兴趣点。 了解这些机制对于固态器件和其他现代技术的开发至关重要 .
用于药物设计的表面识别
1-苯甲酰哌嗪已被用作表面识别基团,用于设计具有抗转移作用的强效HDAC抑制剂。 该应用在癌症治疗药物设计的背景下尤为重要 .
安全和危害
未来方向
1-Benzhydrylpiperazine hydrate has been used in the synthesis of new 1,4-disubstituted piperazine derivatives, which were further screened for in vitro ACE inhibitor and antimicrobial activities . This suggests potential future directions in the development of new drugs for cardiovascular diseases and antimicrobial therapies .
作用机制
Target of Action
1-Benzhydrylpiperazine hydrate is a compound that has been found to possess excellent pharmacological activities It’s known to have vasodilator, hypotensive, and cerebral blood flow increasing actions .
Mode of Action
Its vasodilator and hypotensive effects suggest that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and decrease blood pressure .
Biochemical Pathways
Given its pharmacological effects, it may influence pathways related to vascular tone regulation and cerebral blood flow .
生化分析
Biochemical Properties
1-Benzhydrylpiperazine hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, 1-Benzhydrylpiperazine hydrate can promote the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression . This compound interacts with various biomolecules, including proteins involved in cell signaling pathways and transcription factors .
Cellular Effects
1-Benzhydrylpiperazine hydrate has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it has demonstrated anti-proliferative and anti-metastatic properties . This compound influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, 1-Benzhydrylpiperazine hydrate affects gene expression by altering the acetylation status of histones, leading to changes in the transcriptional activity of specific genes . It also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-Benzhydrylpiperazine hydrate involves its interaction with HDACs. By binding to the active site of these enzymes, it inhibits their deacetylase activity, leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the binding of transcription factors and the activation of gene expression . Additionally, 1-Benzhydrylpiperazine hydrate may interact with other biomolecules, such as transcriptional coactivators and corepressors, further modulating gene expression . It may also influence enzyme activity by acting as an allosteric modulator or by competing with natural substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzhydrylpiperazine hydrate have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 1-Benzhydrylpiperazine hydrate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1-Benzhydrylpiperazine hydrate vary with different dosages in animal models. At low doses, it has been shown to exert therapeutic effects, such as reducing tumor growth and metastasis in cancer models . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
1-Benzhydrylpiperazine hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolic flux and levels of metabolites can be influenced by the presence of 1-Benzhydrylpiperazine hydrate, affecting overall cellular metabolism . Additionally, this compound may modulate the activity of key metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-Benzhydrylpiperazine hydrate is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound can be influenced by factors such as cellular membrane permeability and the presence of specific transporters . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 1-Benzhydrylpiperazine hydrate plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, influencing various cellular processes . The subcellular localization of 1-Benzhydrylpiperazine hydrate is essential for its specific biochemical and cellular effects .
属性
IUPAC Name |
1-benzhydrylpiperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSDFUFIRZBPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



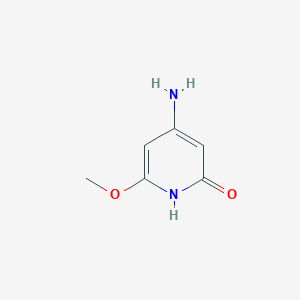
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

